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molecular formula C11H16ClN3 B1347758 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 612487-31-7

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Cat. No. B1347758
M. Wt: 225.72 g/mol
InChI Key: GSWLWKFDOBMBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742098B2

Procedure details

In a 500 ml round bottom flask 6-chloronicotinaldehyde (5 g, 35.3 mmol, Eq: 1.00) was suspended in DCM (350 ml). 1-Methylpiperazine (4.42 g, 4.9 ml, 44.2 mmol, Eq: 1.25) was added, followed by acetic acid (4.24 g, 4.04 ml, 70.6 mmol, eq: 2.0). Sodium triacetoxyborohydride (11.2 g, 53.0 mmol, Eq: 1.5) was added by portions over several minutes. The reaction stirred at room temperature for three hours. Water and DCM were added and the layers were separated. The aqueous layer was brought to pH 10 with 1M NaOH. The aqueous layer was extracted three times with DCM. The combined extract was dried over Na2SO4 and concentrated in vacuo to give 1-(6-chloro-pyridin-3-ylmethyl)-4-methyl-piperazine (6.8 g, 85%) LC/MS-ESI observed [M+H]+ 226. The crude material was used “as is” in the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Three
Quantity
11.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][N:3]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][N:14]2[CH2:15][CH2:16][N:11]([CH3:10])[CH2:12][CH2:13]2)=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C=O)C=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
4.04 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with DCM
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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